molecular formula C21H24N2O3S B2417795 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide CAS No. 1235705-10-8

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2417795
CAS No.: 1235705-10-8
M. Wt: 384.49
InChI Key: SFPYCLPZANSLMT-DUXPYHPUSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C21H24N2O3S and its molecular weight is 384.49. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Urokinase Receptor Targeting

A study involved virtual screening targeting the urokinase receptor (uPAR), leading to the synthesis of various compounds including analogues of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)acrylamide. These compounds were evaluated for their effects on breast tumor metastasis, demonstrating abilities to block angiogenesis and induce apoptosis in certain breast cancer cell lines (Wang et al., 2011).

KCNQ2 Opener Activity

Another study synthesized N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide and related compounds, exhibiting activity as KCNQ2 openers. These substances were found to be effective in reducing neuronal hyperexcitability in rat hippocampal slices, demonstrating their potential in neurological applications (Wu et al., 2004).

Photopolymerization and Photoinitiators

A study on acrylated naphthalimide initiators, structurally related to this compound, explored their photopolymerization behavior. These compounds exhibited good initiating performance and stability in their cured films, indicating their potential use in materials science and polymer chemistry (Yang et al., 2018).

Inhibitors of Histone Deacetylases

Research on N-hydroxy-3-[3-(1-substituted-1H-benzoimidazol-2-yl)-phenyl]-acrylamides, related to this compound, found these compounds to be nanomolar inhibitors of human histone deacetylases. This suggests potential therapeutic applications in oncology and epigenetic regulation (Bressi et al., 2010).

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c24-21(4-2-16-1-3-19-20(11-16)26-15-25-19)22-12-17-5-8-23(9-6-17)13-18-7-10-27-14-18/h1-4,7,10-11,14,17H,5-6,8-9,12-13,15H2,(H,22,24)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPYCLPZANSLMT-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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